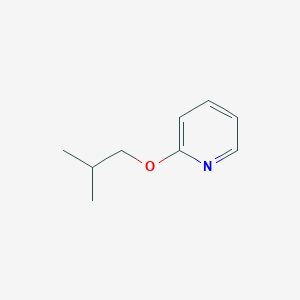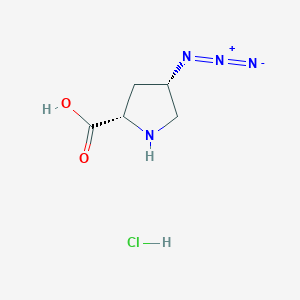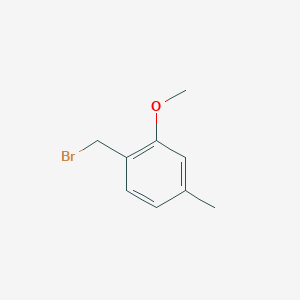
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Vue d'ensemble
Description
3-Chloro-3-(4-fluorophenyl)acrylonitrile is a chemical compound with the molecular formula C9H5ClFN and a molecular weight of 181.59 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a fluorophenyl group, and an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-chloropropenal with molecular iodine and ammonium hydroxide in dichloromethane . The reaction mixture is stirred at room temperature, followed by the addition of aqueous sodium thiosulfate to neutralize excess iodine. The organic layer is then evaporated, and the solid product is recrystallized from ethanol .
Analyse Des Réactions Chimiques
3-Chloro-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include molecular iodine, ammonium hydroxide, and sodium thiosulfate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-3-(4-fluorophenyl)acrylonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluorophenyl groups contribute to its reactivity and binding affinity with various biological molecules. The acrylonitrile moiety allows for further chemical modifications, enhancing its versatility in different applications .
Comparaison Avec Des Composés Similaires
3-Chloro-3-(4-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as:
3-Chloro-3-phenylacrylonitrile: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Chloro-3-(4-chlorophenyl)acrylonitrile: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
3-(3-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile: Has an additional phenyl group, which may influence its chemical behavior
These comparisons highlight the unique features of this compound, such as the presence of both chloro and fluorophenyl groups, which contribute to its distinct reactivity and applications.
Propriétés
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126417-76-3 | |
| Record name | 126417-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)












